Isopropyl linoleate

Catalog No.
S1893342
CAS No.
22882-95-7
M.F
C21H38O2
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl linoleate

CAS Number

22882-95-7

Product Name

Isopropyl linoleate

IUPAC Name

propan-2-yl octadeca-9,12-dienoate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3

InChI Key

XEIOPEQGDSYOIH-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C

Anti-inflammatory Properties:

A few in vitro (laboratory-based) studies suggest isopropyl linoleate might possess anti-inflammatory properties. For instance, one study investigated its effect on human monocytes, a type of immune cell involved in inflammation. The results indicated that isopropyl linoleate could suppress the production of inflammatory mediators in these cells []. However, further research, particularly in vivo (animal studies) and clinical trials, is necessary to confirm these findings and understand the mechanisms behind this potential anti-inflammatory effect.

Skin Barrier Function:

Isopropyl linoleate's structural similarity to linoleic acid, a major component of healthy skin barrier function, has sparked interest in its potential role in skincare. Some studies have explored its ability to improve skin hydration and barrier integrity. One study observed that topical application of isopropyl linoleate in combination with other fatty acids enhanced skin hydration in healthy volunteers []. However, more research is needed to determine the long-term effects and optimal concentrations for topical use.

Other Potential Applications:

Limited research suggests isopropyl linoleate might have applications in other areas, but these require further investigation. These include:

  • Antimicrobial activity: A few studies have explored the potential antimicrobial properties of isopropyl linoleate, but the results are inconclusive and require further investigation.
  • Wound healing: Preliminary studies suggest isopropyl linoleate might promote wound healing, but more research is needed to understand its mechanisms and efficacy [].

Isopropyl linoleate is an organic compound classified as an ester formed from the reaction of isopropyl alcohol and linoleic acid. It is characterized as a pale yellow, oily liquid with a chemical formula of C21H38O2\text{C}_{21}\text{H}_{38}\text{O}_{2} and a molecular weight of approximately 330.54 g/mol . This compound is primarily derived from vegetable oils and is commonly utilized in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin's surface .

Typical of esters. These include:

  • Esterification: The formation of isopropyl linoleate from linoleic acid and isopropyl alcohol involves the removal of water.
  • Hydrolysis: In the presence of water, isopropyl linoleate can revert to its constituent alcohol and acid, particularly under acidic or basic conditions.
  • Transesterification: Isopropyl linoleate can react with other alcohols to form different esters, which is relevant in biodiesel production and other applications .

Isopropyl linoleate can be synthesized through several methods:

  • Direct Esterification: The most common method involves reacting linoleic acid with isopropyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate the reaction and remove water.
  • Transesterification: This method can also be employed where triglycerides from vegetable oils are reacted with isopropyl alcohol, yielding a mixture that includes isopropyl linoleate among other esters.
  • Enzymatic Synthesis: Utilizing lipases as biocatalysts allows for milder reaction conditions and potentially higher selectivity towards the desired ester product .

Isopropyl linoleate finds a variety of applications, particularly in the cosmetic industry:

  • Skin Conditioning Agent: It enhances the feel and appearance of skin by providing lubrication.
  • Emollient: Used in moisturizers, it helps to retain moisture and improve skin texture.
  • Hair Care Products: It serves as a conditioning agent in shampoos and conditioners.
  • Makeup Formulations: Its lubricating properties make it suitable for various cosmetic products .

Isopropyl linoleate shares similarities with several other fatty acid esters. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
Isopropyl myristateEster of myristic acid; used as an emollientKnown for its lightweight feel on the skin
Isopropyl palmitateEster of palmitic acid; commonly used in cosmeticsProvides a more occlusive barrier than isopropyl linoleate
Isopropyl oleateEster of oleic acid; widely used in skin care productsKnown for its moisturizing properties
Isopropyl stearateEster of stearic acid; used for thickening formulationsImparts a creamy texture to products

Isopropyl linoleate stands out due to its unique combination of fatty acids derived from vegetable sources, making it particularly beneficial for skin conditioning without being overly occlusive . Its specific structure allows it to provide both lubrication and moisture retention effectively compared to other esters.

Molecular Structure and Formula C21H38O2

Isopropyl linoleate is the ester formed by the condensation reaction between isopropyl alcohol and linoleic acid, resulting in the molecular formula C21H38O2 [1] [2] [3]. The compound represents the isopropyl ester of 9,12-octadecadienoic acid, with the systematic International Union of Pure and Applied Chemistry name being propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate [1] [3]. The molecular weight of isopropyl linoleate is 322.53 grams per mole [1] [2] [3].

The structural framework consists of an eighteen-carbon fatty acid chain containing two cis double bonds positioned at carbons 9 and 12, esterified to an isopropyl group [1] [4] [5]. The presence of these two cis double bonds classifies isopropyl linoleate as a polyunsaturated fatty acid ester [4] [5]. The double bonds adopt the Z configuration, meaning the hydrogen atoms on adjacent carbons are positioned on the same side of the double bond, creating a kinked molecular geometry [4] [6] [5].

The ester functional group is characterized by the carbonyl carbon bonded to an oxygen atom, which in turn connects to the isopropyl moiety [7]. This arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, where the long fatty acid chain provides lipophilic characteristics while the ester group contributes polar properties [7] [8].

Physical Properties

Organoleptic Characteristics

Isopropyl linoleate presents as a clear liquid with coloration ranging from colorless to light yellow [9] [10]. The compound exhibits the characteristic fruity odor typical of ester compounds, though specific olfactory descriptors for this particular ester are not extensively documented in the literature [8]. The appearance is described as a pale yellow, oily liquid that maintains clarity under standard storage conditions [11].

Solubility Profile

The solubility characteristics of isopropyl linoleate reflect its dual nature as both a polar ester and a long-chain hydrocarbon derivative [11]. The compound demonstrates complete insolubility in water, which is attributed to its predominantly hydrophobic fatty acid chain and high molecular weight [11] [12]. In ethanol, isopropyl linoleate exhibits partial solubility, indicating limited miscibility with polar protic solvents [11].

Conversely, isopropyl linoleate shows excellent solubility in both mineral oil and vegetable oil systems [11]. This lipophilic behavior is consistent with its structural similarity to naturally occurring triglycerides and other fatty acid esters [11]. The logarithm of the octanol-water partition coefficient (LogP) has been determined to be 8.71, confirming the highly lipophilic nature of the compound [13].

Solvent SystemSolubility
WaterInsoluble
EthanolPartly soluble
Mineral oilSoluble
Vegetable oilSoluble

Density and Viscosity Parameters

The density of isopropyl linoleate at 20°C is 0.87 grams per milliliter [9] [14]. At 25°C, the specific gravity ranges from 0.8600 to 0.8700 grams per milliliter, indicating slight temperature-dependent density variations [11]. These values place isopropyl linoleate in the typical density range for fatty acid esters and vegetable oils.

Viscosity measurements reveal temperature-dependent behavior characteristic of organic liquids [15]. At lower temperatures, the calculated viscosity reaches 0.0016597 Pascal-seconds at 100.28°C, decreasing progressively with increasing temperature to 0.0000443 Pascal-seconds at 490.90°C [15]. This temperature-dependent viscosity profile demonstrates the compound's potential utility in applications requiring specific flow characteristics across varying temperature ranges.

Temperature (°C)Viscosity (Pa·s)
100.280.001660
165.380.000580
230.490.000266
295.590.000146
360.690.000090
425.800.000061
490.900.000044

Thermal Properties

Isopropyl linoleate exhibits distinct thermal characteristics that define its physical behavior under varying temperature conditions [9] [15] [10]. The boiling point at reduced pressure (2.5 millimeters of mercury) is 179°C, while calculations suggest a boiling point of approximately 490.9°C at standard atmospheric pressure [9] [15] [10]. The flash point occurs at 191°C, representing the minimum temperature at which the compound can form an ignitable mixture with air [9] [10].

Critical thermal parameters include a critical temperature of 671.76 Kelvin (398.61°C) and a critical pressure of 1056.88 kilopascals [15]. The calculated melting point is 100.28°C, though this represents a theoretical value based on molecular modeling rather than direct experimental measurement [15]. Heat capacity calculations indicate a value of 922.28 joules per mole per Kelvin at the boiling point temperature [15].

The enthalpy of vaporization is calculated at 71.02 kilojoules per mole, while the enthalpy of fusion reaches 49.81 kilojoules per mole [15]. These thermodynamic properties reflect the energy requirements for phase transitions and are consistent with the molecular structure and intermolecular forces present in the compound.

Refractive Index and Optical Properties

The refractive index of isopropyl linoleate at 25°C ranges from 1.453 to 1.454, indicating the compound's ability to bend light as it passes through the liquid medium [9] [11]. This optical property is commonly used for identification and purity assessment of fatty acid esters in analytical applications.

Ultraviolet spectral analysis of isopropyl linoleate at 50 parts per million in isopropyl alcohol reveals no significant absorbance in the ultraviolet-B band, with maximum absorbance occurring at 206 nanometers [11]. This spectral characteristic is typical for saturated ester compounds and indicates minimal conjugated double bond systems that would otherwise produce characteristic ultraviolet absorption patterns.

Chemical Properties

Reactivity Profile

Isopropyl linoleate participates in several characteristic chemical reactions typical of ester compounds and polyunsaturated fatty acid derivatives [17] [18]. The primary reaction pathways include hydrolysis, oxidation, and transesterification processes [17] [18].

Hydrolysis reactions can proceed through both acid-catalyzed and base-catalyzed mechanisms [17] [18]. Under acidic conditions, the reaction is reversible and establishes an equilibrium between the ester, water, isopropyl alcohol, and linoleic acid [17]. Alkaline hydrolysis, also known as saponification, proceeds irreversibly to completion, producing isopropyl alcohol and the sodium salt of linoleic acid [17] [18].

The polyunsaturated nature of the fatty acid component makes isopropyl linoleate susceptible to oxidative reactions [4]. The doubly allylic hydrogen atoms adjacent to the double bonds are particularly reactive toward oxygen and free radical species [4]. These oxidation reactions can lead to the formation of hydroperoxides and other secondary oxidation products [19].

Functional Group Analysis

The molecular structure of isopropyl linoleate contains several distinct functional groups that determine its chemical behavior [7] [20] [21]. The ester functional group (-COO-) represents the primary reactive site, characterized by the carbonyl carbon bonded to an oxygen atom [7] [20] [21].

Infrared spectroscopic analysis reveals characteristic absorption bands for the ester functional group [20] [21]. The carbonyl stretch appears in the range of 1730-1750 wavenumbers, typical for aliphatic esters [20] [21]. Two distinct carbon-oxygen stretching vibrations occur between 1000-1300 wavenumbers, representing the asymmetric carbon-carbon-oxygen stretch and the oxygen-carbon-carbon stretch [20] [21].

The presence of two cis double bonds contributes additional spectroscopic features [5] [22]. These unsaturated bonds exhibit characteristic stretching frequencies around 3000 wavenumbers for the carbon-hydrogen bonds adjacent to the double bonds [22]. The double bonds also demonstrate specific bending vibrations in the lower frequency regions of the infrared spectrum [22].

Stability Characteristics

The stability profile of isopropyl linoleate is significantly influenced by the presence of two cis double bonds in the fatty acid chain [19] [23]. These polyunsaturated sites render the compound susceptible to oxidative degradation processes under ambient conditions [19] [23].

Analytical parameters used to assess stability include the acid value, saponification value, and iodine value [11] [24] [25] [26]. The maximum acid value of 3.5 milligrams of potassium hydroxide per gram indicates the acceptable level of free fatty acid formation through hydrolytic degradation [11] [26]. The saponification value range of 163-180 milligrams of potassium hydroxide per gram reflects the total ester content available for alkaline hydrolysis [11] [24] [25].

The minimum iodine value of 120 grams of iodine per 100 grams of sample quantifies the degree of unsaturation present in the molecule [11] [27] [23]. This relatively high iodine value confirms the polyunsaturated character of the compound and suggests potential susceptibility to oxidative reactions [27] [23]. However, the relationship between iodine value and overall stability is complex and depends on storage conditions, temperature, and the presence of antioxidants [23].

Isopropyl linoleate follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, which provides unambiguous identification of organic compounds through standardized naming protocols [1] [2]. The official International Union of Pure and Applied Chemistry name for this compound is propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate [1]. This systematic designation precisely describes the molecular structure through its component parts: the propan-2-yl group representing the isopropyl alcohol moiety, and the (9Z,12Z)-octadeca-9,12-dienoate portion indicating the linoleic acid component with specific stereochemical configuration.

The International Union of Pure and Applied Chemistry naming convention emphasizes the stereochemical descriptors (9Z,12Z), which are essential for unambiguous identification [2]. The Z-configuration notation indicates the cis geometry of the double bonds at positions 9 and 12 of the octadecadienoic acid chain [1] [3]. According to International Union of Pure and Applied Chemistry guidelines, stereochemical descriptors such as Z and E must be included in chemical names to eliminate ambiguity and provide complete structural information [2].

An alternative International Union of Pure and Applied Chemistry-compliant name is Isopropyl (9Z,12Z)-octadeca-9,12-dienoate [1] [3], which maintains the systematic structure while using the more commonly recognized "isopropyl" designation instead of "propan-2-yl". Both naming conventions are acceptable under International Union of Pure and Applied Chemistry rules, as they provide equivalent structural information [2].

The systematic numbering follows International Union of Pure and Applied Chemistry conventions where the carboxylic acid carbon receives priority as carbon-1, and subsequent carbons are numbered sequentially along the longest carbon chain [2]. The ester functional group is designated through the "-oate" suffix, while the alcohol component (isopropyl) is treated as a substituent prefix [2].

Chemical Identifiers and Registry Systems

Isopropyl linoleate is catalogued across multiple international chemical registry systems, each providing unique identification codes that facilitate unambiguous compound identification and regulatory compliance.

Identifier TypeValue
CAS Number22882-95-7
International Union of Pure and Applied Chemistry Namepropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
Alternative International Union of Pure and Applied Chemistry NameIsopropyl (9Z,12Z)-octadeca-9,12-dienoate
Molecular FormulaC21H38O2
Molecular Weight (g/mol)322.53
InChIInChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b9-8-,12-11-
InChI KeyXEIOPEQGDSYOIH-MURFETPASA-N
SMILESC(CCCC/C=C\C/C=C\CCCCC)CCC(OC(C)C)=O
EINECS Number245-289-6
MDL NumberMFCD00053809
PubChem CID5352860
UNII4MW1E9AT4H
BRN Number1880297
RTECS NumberRG0180210
GSRS Registry4MW1E9AT4H

The Chemical Abstracts Service Registry Number 22882-95-7 serves as the primary unique identifier for isopropyl linoleate in chemical databases worldwide [1] [8] [10]. This registry number is assigned by the Chemical Abstracts Service division of the American Chemical Society and provides definitive identification regardless of nomenclature variations [10].

The European Inventory of Existing Commercial Chemical Substances number 245-289-6 confirms the compound's commercial availability in the European Union prior to September 18, 1981 [1] [11] [5]. This designation indicates that isopropyl linoleate is considered a "phase-in substance" under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation [11] [12].

The International Chemical Identifier and International Chemical Identifier Key provide standardized string representations of the molecular structure [3] [8] [10]. The International Chemical Identifier string encodes connectivity, stereochemistry, and tautomeric information, while the International Chemical Identifier Key offers a fixed-length hashed version suitable for database applications [10].

The Unique Ingredient Identifier 4MW1E9AT4H is assigned by the United States Food and Drug Administration's Substance Registration System for pharmaceutical and cosmetic applications [1] [13] [14]. The Registry of Toxic Effects of Chemical Substances number RG0180210 provides identification within toxicological databases [15] [16] [17].

Spectroscopic Identification Techniques

Infrared Spectroscopy Characterization

Infrared spectroscopy provides definitive identification of isopropyl linoleate through characteristic vibrational frequencies corresponding to specific functional groups within the molecule. The infrared spectrum displays distinctive absorption bands that enable unambiguous structural confirmation and purity assessment [18] [19] [20].

Functional GroupFrequency Range (cm⁻¹)Assignment
Ester C=O stretch1735-1750Carbonyl group vibration characteristic of ester linkage
Aliphatic C-H stretch (asymmetric)2920-2940Asymmetric stretching of methylene groups in fatty acid chain
Aliphatic C-H stretch (symmetric)2850-2870Symmetric stretching of methylene groups in fatty acid chain
C=C stretch (alkene)1640-1680C=C double bond stretching from linoleic acid moiety
C-O stretch (ester)1000-1300C-O single bond stretching in ester functional group
O-C-O stretch (ester)1150-1250Asymmetric stretching of O-C-O bonds in ester group
C-H bend (methylene)1450-1470Bending vibrations of CH2 groups along the fatty acid chain
C-H bend (methyl)1370-1390Bending vibrations of methyl groups in isopropyl moiety
Alkene C-H stretch3000-3100C-H stretching from alkene carbons in linoleic acid
Allylic C-H deformation1600-1650C-H deformation vibrations adjacent to double bonds
CH3 symmetric deformation1375-1385Symmetric deformation of terminal methyl groups
CH3 asymmetric deformation1450-1470Asymmetric deformation of methyl groups
Long chain CH2 rocking720-730Rocking vibrations of methylene groups in long chain
Skeletal vibrations600-1000Complex skeletal vibrations in fingerprint region

The ester carbonyl absorption appears as a strong, sharp band typically at 1735-1750 cm⁻¹, confirming the presence of the ester functional group [19] [21] [22] [23]. This frequency is characteristic of aliphatic esters and distinguishes isopropyl linoleate from free linoleic acid, which would show carboxylic acid C=O absorption at lower frequencies (1700-1725 cm⁻¹) [23].

The aliphatic C-H stretching region (2850-2940 cm⁻¹) exhibits the characteristic pattern of fatty acid esters, with asymmetric and symmetric methylene stretching vibrations [19] [22]. These bands are particularly intense due to the long alkyl chain of the linoleic acid moiety [24].

Alkene C=C stretching appears in the 1640-1680 cm⁻¹ region, confirming the presence of the two double bonds in the linoleic acid portion [22] [23]. The intensity of this band is typically medium, reflecting the symmetrical nature of the cis double bonds [19].

The fingerprint region (600-1500 cm⁻¹) provides unique spectral characteristics specific to isopropyl linoleate [23]. Complex skeletal vibrations, C-O stretching, and various bending modes create a distinctive pattern that serves as a molecular fingerprint for compound identification [18] [23].

National Institute of Standards and Technology gas-phase infrared spectral data confirm these characteristic frequencies for isopropyl linoleate [18]. The spectrum demonstrates excellent correlation with theoretical predictions based on functional group analysis [25].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of isopropyl linoleate through detailed analysis of both proton (¹H) and carbon-13 (¹³C) nuclear environments. The nuclear magnetic resonance spectra reveal characteristic chemical shifts, coupling patterns, and multiplicities that confirm molecular structure and purity [26] [27] [28].

NMR TypeChemical Shift (δ ppm)AssignmentMultiplicity/Coupling
¹H NMR0.87-0.89Terminal methyl group (CH₃) of fatty acid chainTriplet, J = 7.0 Hz
¹H NMR1.20-1.35Methylene groups (CH₂) in fatty acid chainComplex envelope
¹H NMR1.25 (d, J = 6.2 Hz)Isopropyl methyl groups [CH(CH₃)₂]Doublet, J = 6.2 Hz
¹H NMR2.04-2.08Allylic methylene groups adjacent to double bondsMultiplet
¹H NMR2.34 (t, J = 7.5 Hz)α-Methylene group adjacent to ester carbonylTriplet, J = 7.5 Hz
¹H NMR2.77 (t, J = 6.0 Hz)Bis-allylic methylene group between double bondsTriplet, J = 6.0 Hz
¹H NMR5.08 (sept, J = 6.2 Hz)Isopropyl methine proton [CH(CH₃)₂]Septet, J = 6.2 Hz
¹H NMR5.30-5.37Olefinic protons (CH=CH) in double bondsMultiplet
¹³C NMR14.1Terminal methyl carbon of fatty acid chainQuaternary
¹³C NMR21.9Isopropyl methyl carbonsPrimary
¹³C NMR25.6Bis-allylic methylene carbonSecondary
¹³C NMR27.2Allylic methylene carbonsSecondary
¹³C NMR29.1-29.7Methylene carbons in fatty acid chainSecondary
¹³C NMR34.2α-Methylene carbon adjacent to carbonylSecondary
¹³C NMR69.4Isopropyl methine carbon [CH(CH₃)₂]Tertiary
¹³C NMR173.8Ester carbonyl carbon (C=O)Quaternary

Proton nuclear magnetic resonance analysis reveals distinct signals characteristic of both the isopropyl and linoleic acid components [28] [29] [30]. The isopropyl methine proton appears as a characteristic septet at 5.08 ppm (J = 6.2 Hz), reflecting coupling with six equivalent methyl protons [28]. The isopropyl methyl protons show a doublet at 1.25 ppm (J = 6.2 Hz), confirming the branched structure of the alcohol component [28].

The linoleic acid moiety exhibits characteristic signals including the bis-allylic methylene at 2.77 ppm, which appears as a triplet and is diagnostic for polyunsaturated fatty acids with interrupted diene systems [31] [29] [32]. The olefinic protons in the 5.30-5.37 ppm region confirm the presence of cis double bonds [28] [32].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts [33] [34]. The ester carbonyl carbon at 173.8 ppm is diagnostic for fatty acid esters [28] [34]. The isopropyl methine carbon at 69.4 ppm and the isopropyl methyl carbons at 21.9 ppm confirm the isopropyl ester linkage [28].

The olefinic carbons typically appear in the 127-130 ppm region, while the bis-allylic carbon at 25.6 ppm is characteristic of linoleic acid derivatives [26] [29] [32]. The extensive methylene envelope at 29.1-29.7 ppm represents the saturated fatty acid chain carbons [32].

Mass Spectrometry Profiles

Mass spectrometry provides definitive molecular identification and structural elucidation of isopropyl linoleate through characteristic fragmentation patterns and molecular ion detection. The mass spectral analysis reveals diagnostic fragment ions that confirm both the molecular weight and structural components [35] [36] [37].

Ion Typem/z ValueFragment Structure/OriginRelative Intensity
Molecular ion322C₂₁H₃₈O₂⁺- (complete molecule)Low-Medium (5-15%)
Loss of isopropyl radical279[M - C₃H₇]⁺ (loss of isopropyl radical)Medium (20-30%)
Loss of isopropoxy group263[M - OC₃H₇]⁺ (loss of isopropoxy group)High (40-60%)
Loss of water304[M - H₂O]⁺ (dehydration)Low (2-8%)
Loss of carbon dioxide278[M - CO₂]⁺ (decarboxylation)Medium (15-25%)
Acylium ion279C₁₈H₃₁O⁺ (linoleoyl acylium ion)High (50-80%)
Fatty acid fragment280C₁₈H₃₂O₂⁺- (linoleic acid molecular ion)Medium (30-50%)
Linoleyl fragment264C₁₈H₃₁⁺ (linoleyl carbocation)Medium-High (40-70%)
McLafferty rearrangement88C₃H₆O₂⁺- (McLafferty rearrangement product)High (60-90%)
Base peak43C₂H₃O⁺ or C₃H₇⁺ (acetyl or isopropyl)Very High (80-100%)
Alkyl chain fragment67C₅H₇⁺ (pentadienyl cation)Medium (25-45%)
Double bond rearrangement95C₇H₁₁⁺ (cycloheptatrienyl-like ion)Low-Medium (10-20%)
Terminal methyl loss307[M - CH₃]⁺ (loss of methyl radical)Low (3-10%)
Isopropyl cation43C₃H₇⁺ (isopropyl cation)Very High (80-100%)

The molecular ion peak at m/z 322 corresponds to the molecular weight of isopropyl linoleate (C₂₁H₃₈O₂) [35] [37]. Although typically of low intensity due to the molecule's tendency to fragment, this peak provides definitive molecular weight confirmation [37].

Characteristic fragmentation patterns include the loss of the isopropoxy group (m/z 263) and formation of the linoleoyl acylium ion (m/z 279) [36] [37]. The McLafferty rearrangement produces a significant peak at m/z 88, characteristic of fatty acid esters [37]. This rearrangement involves hydrogen transfer and results in the formation of a stable even-electron ion [37].

The base peak at m/z 43 typically represents either the acetyl cation (C₂H₃O⁺) or the isopropyl cation (C₃H₇⁺), both of which are stable fragment ions [37]. The high intensity of this peak reflects the stability of these small cationic fragments [38].

Double bond-related fragmentations produce characteristic ions that confirm the presence of the linoleic acid moiety [36] [39]. The alkyl chain fragmentation pattern is consistent with polyunsaturated fatty acid esters and provides structural confirmation of the interrupted diene system [36].

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Exact Mass

322.287180451 g/mol

Monoisotopic Mass

322.287180451 g/mol

Heavy Atom Count

23

Other CAS

22882-95-7

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, 1-methylethyl ester: INACTIVE

Dates

Modify: 2023-08-16

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